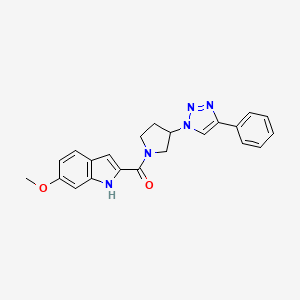

6,8-Dichloro-3-(pyrrolidinylcarbonyl)chromen-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Regioselective Synthesis of Derivatives : Yu et al. (2014) described a method for the regioselective synthesis of 9,10-dihydro-6H-chromeno[4,3-d]imidazo[1,2-a]pyridin-6-one derivatives, using a protocol with several advantages like convenient operation and short reaction times (Yu et al., 2014).

Michael-Michael-acetalization Cascade : Liu et al. (2015) established a Michael-Michael-acetalization cascade between certain derivatives to prepare novel tetrahydro-6-hydroxyl-6H-benzo[c]chromen-9-one derivatives in excellent diastereoselectivities (Liu et al., 2015).

Catalysis with SnO Nanoparticles : Safaei‐Ghomi et al. (2014) reported the use of SnO nanoparticles as an efficient catalyst for the preparation of chromeno[2,3-b]pyridines and related derivatives, highlighting the method's recyclability and efficiency (Safaei‐Ghomi et al., 2014).

Synthesis of New Dimeric Chromene Derivatives : Costa et al. (2008) reinvestigated the reaction of salicylic aldehydes with malononitrile, leading to the synthesis of various chromene derivatives (Costa et al., 2008).

X-Ray Supramolecular Structure Analysis : Padilla-Martínez et al. (2011) reported on the molecular structures of 3-methyl-1-phenyl-1H-chromeno[4,3-c]pyrazol-4-ones, obtained by the oxidative cyclization of certain chromen-2-ones (Padilla-Martínez et al., 2011).

Tandem Annulation Strategy : Ashitha et al. (2018) described a one-pot annulation method for synthesizing N-substituted pyridine-fused chromeno and pyrano derivatives, highlighting its utility in creating biologically relevant heterocycles (Ashitha et al., 2018).

Review on Chromeno[2,3-b]pyridine Systems : Elinson et al. (2021) reviewed the methods for preparing chromeno[2,3-b]pyridines, discussing the features of the reaction mechanisms and their biological activities (Elinson et al., 2021).

Synthesis and Biological Activity of Mannich Bases : Garazd et al. (2002) reported the synthesis of Mannich bases from tetrahydrobenzo[c]chromen-6-ones, showing their potential as central and peripheral nervous system stimulants (Garazd et al., 2002).

Asymmetric Epoxidation Catalysis : Zhang et al. (2008) synthesized chiral pyrrolidine SalenMn(III) complexes for asymmetric epoxidation of substituted chromenes, demonstrating the effectiveness of the anchored functional group (Zhang et al., 2008).

Fluorescence Properties of Chromeno Derivatives : Liu et al. (2014) synthesized chromeno[4,3-d]pyrazolo[3,4-b]pyridin-6(3H)-one derivatives, showcasing their high fluorescence quantum yields (Liu et al., 2014).

Safety and Hazards

The safety data sheet for a similar compound, “6,8-Dichloro-3-formylchromone”, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

特性

IUPAC Name |

6,8-dichloro-3-(pyrrolidine-1-carbonyl)chromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11Cl2NO3/c15-9-5-8-6-10(13(18)17-3-1-2-4-17)14(19)20-12(8)11(16)7-9/h5-7H,1-4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLAIUXVGDXKVAF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)C2=CC3=CC(=CC(=C3OC2=O)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11Cl2NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(2-Ethenylsulfonylethyl)-2-oxa-5,9-diazaspiro[3.6]decan-8-one](/img/structure/B2834917.png)

![2-({5-[4-(adamantane-1-carbonyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(2-methoxyethyl)acetamide](/img/structure/B2834920.png)

![Tert-butyl (1S,5R)-6-[(6-bromopyridine-3-carbonyl)-methylamino]-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B2834922.png)

methanone](/img/structure/B2834929.png)

![1-[3-(2-Methylpropyl)phenyl]ethan-1-one](/img/structure/B2834933.png)

![2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2834934.png)

![8-(azepan-1-ylsulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one](/img/structure/B2834938.png)